REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[CH3:7][C:8]([C:10]1[CH:15]=[CH:14][C:13](SC)=[CH:12][CH:11]=1)=[O:9].[S:18]([O-:21])([O-])=[O:19].[Na+].[Na+].[C:24](O)(=O)C>O>[CH3:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([S:18]([CH3:24])(=[O:21])=[O:19])=[CH:12][CH:11]=1)=[O:9] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
117.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
292 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
WAIT
|
Details
|
This is left
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed copiously with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 95% ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |